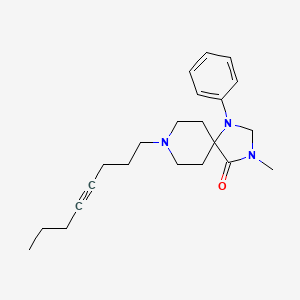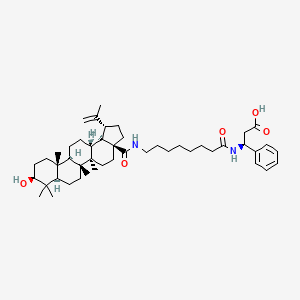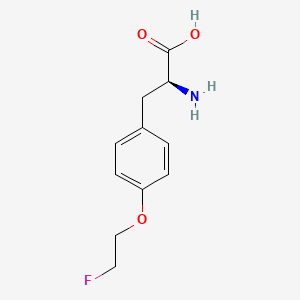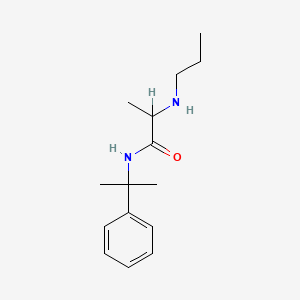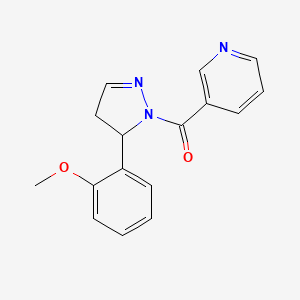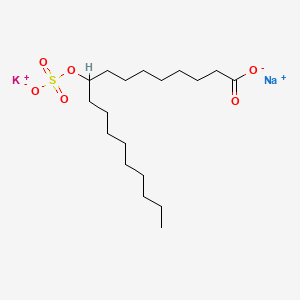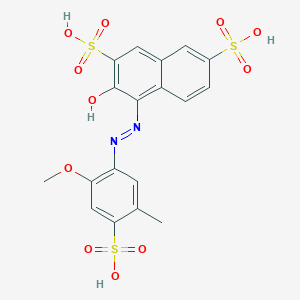
Qyg73hxs6Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid (Qyg73hxs6Q) is a complex organic molecule with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, methyl, and sulfonic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves several steps, including diazotization and coupling reactions. The process typically begins with the diazotization of 2-methoxy-5-methyl-4-sulfophenylamine, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid under acidic conditions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reactants are mixed in reactors equipped with temperature and pH control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonate esters or amides.
Applications De Recherche Scientifique
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which may further interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4-(2-(2-methoxyphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- 3-Hydroxy-4-(2-(2-methylphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
Uniqueness
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and applications. The combination of hydroxyl, methoxy, methyl, and sulfonic acid groups provides a wide range of chemical and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
685819-22-1 |
|---|---|
Formule moléculaire |
C18H16N2O11S3 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H16N2O11S3/c1-9-5-13(14(31-2)8-15(9)33(25,26)27)19-20-17-12-4-3-11(32(22,23)24)6-10(12)7-16(18(17)21)34(28,29)30/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
Clé InChI |
JCWRXRIYVOSWIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


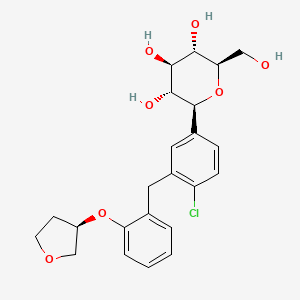
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
